
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and an ethoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Ethoxyacetic Acid Moiety: The final step involves the reaction of the tert-butoxycarbonyl-protected piperazine with ethyl bromoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, suggesting potential effects on the central nervous system. The tert-butoxycarbonyl group may also influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.
Comparison with Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Comparison:
- 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is unique due to the presence of the ethoxyacetic acid moiety, which imparts distinct chemical and physical properties.
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate lack the ethoxyacetic acid moiety, resulting in different reactivity and potential applications.
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid contains a pyrazole ring, which may confer additional biological activity compared to the piperazine derivatives.
Properties
Molecular Formula |
C13H24N2O5 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17) |
InChI Key |
UYIFHWGGLAYCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)
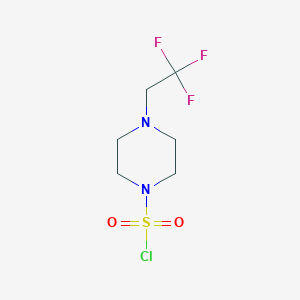
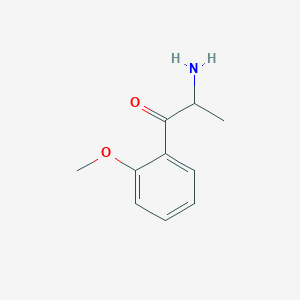
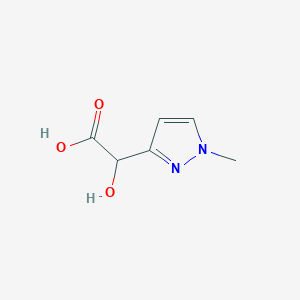
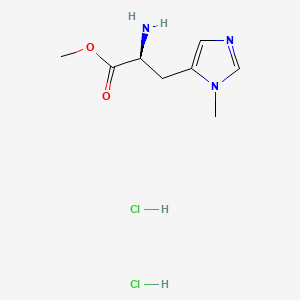
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)

![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)


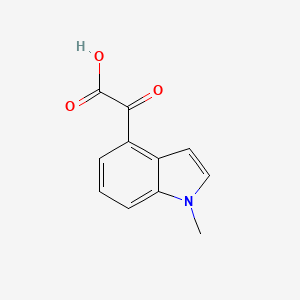
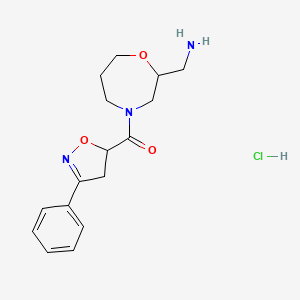
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
